molecular formula C10H10F3N5O B2603712 1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea CAS No. 2034327-62-1

1-Methyl-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea

Cat. No.: B2603712
CAS No.: 2034327-62-1
M. Wt: 273.219
InChI Key: PBSPFQIHXCOZCI-UHFFFAOYSA-N
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Description

This compound is a chemical substance, which is a white to light yellow crystalline powder . It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Synthesis Analysis

The synthesis of similar compounds involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by the dropwise addition of 2-chloropyrazine . The pH is regulated to 6, and impurities are removed to obtain an intermediate product . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and impurities are removed to obtain another intermediate . Finally, palladium/carbon and an ethanol solution of the intermediate are added under the protection of nitrogen in a high-pressure kettle . After the reaction, the mixture is filtered, washed, and concentrated . The residues are mixed with an ethanol solution of hydrogen chloride, and after the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the final product .


Molecular Structure Analysis

The molecule contains a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . Triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

The trifluoromethyl group in the molecule has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .

Scientific Research Applications

Environmental and Agricultural Applications

  • Urea derivatives are extensively studied for their environmental and agricultural uses. For example, ureaform, a condensation product between urea and formaldehyde, has been reviewed for its role as a slow-release fertilizer in agriculture. The mineralization of ureaform is governed by microbial activity, which is crucial for nitrogen release and soil fertility management (Alexander & Helm, 1990).

Biomedical Research

  • Ureas play a significant role in drug design due to their unique hydrogen-binding capabilities, making them valuable in creating small molecules with a broad range of bioactivities. Urea derivatives have been used as modulators of biological targets like kinases, NAMPT, and soluble epoxide hydrolases (Jagtap et al., 2017).

Environmental Toxicology

  • Urea derivatives are also studied for their environmental toxicology aspects. For instance, paraquat, a quaternary ammonium herbicide, has been reviewed for its environmental exposure and health risks, showcasing the importance of understanding the environmental and health impacts of chemical compounds (Tsai, 2013).

Energy Storage Applications

  • Some studies focus on the potential of urea as a hydrogen carrier for sustainable energy supply. Urea's attributes, such as its non-toxic nature and stability, make it an attractive candidate for hydrogen storage and fuel cell applications (Rollinson et al., 2011).

Properties

IUPAC Name

1-methyl-3-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5O/c1-14-9(19)15-5-8-17-16-7-4-6(10(11,12)13)2-3-18(7)8/h2-4H,5H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBSPFQIHXCOZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=C2N1C=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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